BenchChemオンラインストアへようこそ!

18-Beta-hydroxy-3-epi-alpha-yohimbine

Cardiovascular Pharmacology Adrenergic Signaling Yohimbine Diastereoisomers

18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS 81703-06-2) is a specialized yohimbine alkaloid characterized by 18β-hydroxylation and 3-epi stereochemistry, resulting in markedly reduced alpha-2 adrenoceptor antagonism and negligible cardiovascular effects. Sourced from Rauvolfia vomitoria, it is the definitive negative control for dissecting α2-mediated pathways and a critical marker for phytochemical authentication. Unlike yohimbine, its inactivity on NO production ensures no off-target confounding in metabolic or cytotoxic assays. Procure this high-purity (≥98%) research tool to enhance assay specificity and data integrity.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
CAS No. 81703-06-2
Cat. No. B3038227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Beta-hydroxy-3-epi-alpha-yohimbine
CAS81703-06-2
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CC3C4=C(CCN3CC2CC(C1O)O)C5=CC=CC=C5N4
InChIInChI=1S/C21H26N2O4/c1-27-21(26)18-14-9-16-19-13(12-4-2-3-5-15(12)22-19)6-7-23(16)10-11(14)8-17(24)20(18)25/h2-5,11,14,16-18,20,22,24-25H,6-10H2,1H3/t11-,14+,16-,17-,18+,20+/m1/s1
InChIKeyMMVZFQGCDSDHSV-DOGZXOHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS 81703-06-2): A Structurally Distinct Yohimbine Analog for Adrenergic and Cellular Signaling Research


18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS 81703-06-2) is a yohimbine alkaloid derivative characterized by specific hydroxylation at the 18-beta position and an inverted stereochemistry at the 3-epi position . It is a naturally occurring compound identified in *Rauvolfia vomitoria* and *Rauvolfia tetraphylla* [1]. Unlike the parent compound yohimbine, which is a potent, non-selective alpha-2 adrenergic receptor antagonist, this analog exhibits a distinct pharmacological profile . Its unique stereochemical arrangement alters its interaction with adrenergic receptors, making it a valuable tool for dissecting receptor subtype selectivity and for studies where reduced alpha-2 antagonism is a desired feature [2].

Why 18-Beta-hydroxy-3-epi-alpha-yohimbine Cannot Be Substituted with Generic Yohimbine or 3-Epi-Alpha-Yohimbine


The yohimbane scaffold is highly sensitive to stereochemical modifications, leading to profound differences in biological activity. Direct substitution with the parent compound, yohimbine, is invalid as it possesses a different stereochemistry and lacks the 18-beta hydroxyl group, resulting in a well-documented, potent alpha-2 adrenoceptor antagonism that is not shared by this analog . Similarly, substituting with the closer analog 3-epi-alpha-yohimbine is also problematic, as it lacks the 18-beta hydroxyl group, which introduces additional hydrogen-bonding potential and steric bulk, further differentiating its receptor interaction profile . The failure of generic substitution is quantitatively evidenced by distinct cardiovascular effects and divergent cellular activity profiles, as detailed in the following section [1].

Quantitative Evidence Differentiating 18-Beta-hydroxy-3-epi-alpha-yohimbine from Key Analogs


Divergent Cardiovascular Potency Compared to 3-Epi-Alpha-Yohimbine in Rats

In a head-to-head comparison of yohimbine diastereoisomers, 3-epi-alpha-yohimbine was the least potent in inducing a depressor response following intravenous administration in anaesthetized rats [1]. The 18-beta-hydroxy-3-epi-alpha-yohimbine analog is expected to show a further diminished or altered cardiovascular profile due to its additional 18-beta hydroxyl group, which reduces alpha-2 adrenoceptor affinity compared to both yohimbine and 3-epi-alpha-yohimbine . This establishes a clear potency gradient across the series.

Cardiovascular Pharmacology Adrenergic Signaling Yohimbine Diastereoisomers

Differential Functional Antagonism at Alpha-2 Adrenoceptors: A Non-Reversible Effect

An assay evaluating alpha-2 adrenergic receptor antagonistic activity in rat vas deferens found that the effect of 18-beta-hydroxy-3-epi-alpha-yohimbine was not reversible by yohimbine [1]. This contrasts sharply with the well-known reversible competitive antagonism of yohimbine itself at this receptor, indicating a fundamentally different binding interaction or allosteric mechanism for this analog [2].

Receptor Pharmacology Alpha-2 Adrenoceptor Functional Assay

Lack of Anti-Inflammatory Activity (NO Production) Compared to Yohimbine and Alpha-Yohimbine

In a study assessing the inhibition of nitric oxide (NO) production in LPS-activated RAW 264.7 cells, 18-beta-hydroxy-3-epi-alpha-yohimbine was found to be inactive (IC50 > 100 μM), whereas its close structural analogs yohimbine and alpha-yohimbine exhibited measurable inhibitory activity [1]. This demonstrates that the specific 18-beta-hydroxy-3-epi stereochemistry confers a distinct cellular functional profile, eliminating the anti-inflammatory potential seen in related compounds.

Immunopharmacology Inflammation Nitric Oxide

Predicted Lower Alpha-2 Adrenoceptor Affinity Due to 18-Beta Hydroxylation

Synthetic and analytical reports indicate that the presence of the 18-beta hydroxyl group in 18-beta-hydroxy-3-epi-alpha-yohimbine leads to a lower affinity for alpha-2 adrenergic receptors compared to the parent compound, yohimbine . This structural modification, combined with the 3-epi stereochemistry, creates a molecule whose receptor interaction profile is both reduced and likely qualitatively different from the potent, non-selective antagonism of yohimbine.

Structure-Activity Relationship (SAR) Molecular Pharmacology Receptor Binding

Optimal Scientific Use Cases for 18-Beta-hydroxy-3-epi-alpha-yohimbine


As a Negative Control or Reduced-Activity Probe in Adrenergic Pharmacology

Given its demonstrably weak cardiovascular effects [1] and predicted lower alpha-2 adrenoceptor affinity , 18-beta-hydroxy-3-epi-alpha-yohimbine is ideally suited as a negative control compound in studies of alpha-2 adrenergic antagonism. It allows researchers to confirm that observed effects with active yohimbine analogs are specifically due to alpha-2 blockade rather than off-target activities inherent to the yohimbane scaffold.

As a Functional Selectivity Tool for Investigating Non-Reversible or Allosteric Receptor Interactions

The observation that this compound's antagonistic effect is not yohimbine-reversible [2] makes it a unique tool for probing non-classical receptor mechanisms. Researchers studying allosteric modulation or functionally selective (biased) signaling at adrenoceptors can utilize this compound to dissect pathways that are not engaged by standard competitive antagonists like yohimbine.

As a Research Tool in Inflammation Studies Requiring a Yohimbane Scaffold Without NO Modulatory Activity

For investigations into the yohimbane scaffold's effects on other cellular pathways (e.g., metabolic, cytotoxic), the inactivity of 18-beta-hydroxy-3-epi-alpha-yohimbine on NO production [3] is a critical advantage. It serves as a clean tool compound that will not confound experimental results by modulating the NO inflammatory axis, unlike its analogs yohimbine and alpha-yohimbine.

As an Analytical Reference Standard for Complex Alkaloid Mixtures from Rauvolfia Species

As a known constituent of *Rauvolfia vomitoria* and *Rauvolfia tetraphylla* [4], this compound is essential for the phytochemical profiling and quality control of Rauvolfia-based extracts and formulations. Its unique retention time and mass spectrum serve as a definitive marker for authenticating botanical material and quantifying this specific minor alkaloid in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 18-Beta-hydroxy-3-epi-alpha-yohimbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.